3-Oxopropanoic acid
Overview
Description
Mechanism of Action
Target of Action
3-Oxopropanoic acid, also known as 3-oxopropionic acid, is an organic compound . It is known to interact with the enzyme Malonamidase E2 . This enzyme is found in Bradyrhizobium japonicum, a bacterium that forms root nodules on legumes and fixes atmospheric nitrogen .
Mode of Action
It is known that carboxylic acids, the class of organic compounds to which this compound belongs, can interact with amino or hydroxyl groups . This interaction can lead to the formation of peptide and ester bonds in macromolecules .
Biochemical Pathways
Carboxylic acids play a central role in cellular metabolism and the carbon cycle in nature . They are involved in the tricarboxylic acid cycle, a key metabolic pathway that provides energy through the oxidation of acetyl-CoA .
Pharmacokinetics
It is known that the compound is a relatively stable compound, but it can decompose under high temperatures .
Result of Action
The interaction of carboxylic acids with amino or hydroxyl groups can lead to the formation of peptide and ester bonds in macromolecules . This could potentially influence protein structure and function.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is known that the compound is a relatively stable compound, but it can decompose under high temperatures . Therefore, temperature could be a significant environmental factor influencing its action, efficacy, and stability. Furthermore, the compound should be stored in a dry, well-ventilated area away from fire sources, and it should avoid contact with oxidizing agents to prevent the risk of fire or explosion .
Biochemical Analysis
Biochemical Properties
3-Oxopropanoic acid plays a significant role in biochemical reactions. It is functionally related to propionic acid and is a conjugate acid of a 3-oxopropanoate . It is an intermediate in several metabolic pathways throughout the cell .
Cellular Effects
It is known that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that it is a relatively stable compound, but it can decompose under high temperatures .
Transport and Distribution
It is known that it is a relatively stable compound and can dissolve well in water .
Subcellular Localization
It is known that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylergonovine is synthesized from ergonovine through a series of chemical reactions. The process involves the addition of a methyl group to the nitrogen atom of the ergonovine molecule. This methylation is typically achieved using methyl iodide in the presence of a base such as sodium hydroxide .
Industrial Production Methods
In industrial settings, methylergonovine is produced by semi-synthetic methods. The process begins with the extraction of ergonovine from ergot fungi, followed by its chemical modification to produce methylergonovine. The final product is purified through crystallization and other separation techniques to ensure its pharmaceutical-grade quality .
Chemical Reactions Analysis
Types of Reactions
Methylergonovine undergoes various chemical reactions, including:
Oxidation: Methylergonovine can be oxidized to form methylergonovine N-oxide.
Reduction: Reduction of methylergonovine can yield dihydromethylergonovine.
Substitution: Methylergonovine can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide can be employed in substitution reactions.
Major Products Formed
Oxidation: Methylergonovine N-oxide.
Reduction: Dihydromethylergonovine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methylergonovine has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the reactivity of ergot alkaloids.
Biology: Investigated for its effects on smooth muscle contraction and neurotransmitter release.
Medicine: Extensively used in obstetrics to manage postpartum hemorrhage and in neurology for migraine treatment
Industry: Utilized in the pharmaceutical industry for the production of uterotonic agents.
Comparison with Similar Compounds
Similar Compounds
Ergonovine: A natural ergot alkaloid with similar uterotonic properties but less potent than methylergonovine.
Methysergide: Another ergot derivative used in the treatment of migraines but with different pharmacokinetic properties.
Dihydroergotamine: Used for migraine treatment, similar to methylergonovine but with a different mechanism of action.
Uniqueness
Methylergonovine is unique due to its high potency and rapid onset of action in inducing uterine contractions. It is also distinguished by its dual application in both obstetrics and neurology, making it a versatile compound in medical practice .
Properties
IUPAC Name |
3-oxopropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O3/c4-2-1-3(5)6/h2H,1H2,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKURXIZZOAYBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90239064 | |
Record name | Malonic semialdehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90239064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Malonic semialdehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011111 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
926-61-4 | |
Record name | 3-Oxopropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=926-61-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Malonic semialdehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000926614 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Malonic semialdehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90239064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-OXOPROPANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K1T0U0R4C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Malonic semialdehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011111 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-Oxopropanoic acid?
A1: The molecular formula of this compound is C3H4O3, and its molecular weight is 88.06 g/mol.
Q2: What spectroscopic data is available for characterizing this compound and its derivatives?
A2: Researchers frequently utilize spectroscopic techniques like Fourier Transform Infrared Spectroscopy (FTIR) [, ], Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR [, , , , ], and mass spectrometry, including Matrix-Assisted Laser Desorption/Ionization – Time Of Flight (MALDI-TOF) [] and Electrospray Ionization Mass Spectrometry (ESI-MS) [], to characterize this compound derivatives and their complexes. These techniques provide insights into the molecular structure, functional groups, and interactions of these compounds. [, , , , , ]
Q3: How can this compound derivatives be synthesized using reactions with terminal alkynes?
A3: 3-(2-Iodophenyl)-3-oxopropanoic acid derivatives readily react with various terminal alkynes in the presence of a palladium catalyst, copper(I) iodide, and triethylamine. This reaction, conducted in N,N-dimethylformamide at room temperature, yields (Z)-2-[(Z)-3-alkylideneisobenzofuran-1(3H)-ylidene]acetic acid derivatives. [, ]
Q4: What is the role of polyphosphoric acid in the synthesis of certain heterocyclic compounds from this compound derivatives?
A4: Polyphosphoric acid (PPA) acts as a cyclizing agent in synthesizing various heterocyclic compounds, including 2,4-dihydroxyquinoline derivatives and pyrano[3,2-g]chromene-2,8-dione, from corresponding this compound derivatives. []
Q5: Can this compound derivatives be used to synthesize compounds with potential pharmaceutical applications?
A5: Yes, researchers have investigated the synthesis of novel thrombin inhibitors utilizing a 1,4-benzoxazine-3(4H)-one scaffold derived from this compound. One such compound, 3-(Benzyl(2-(4-carbamimidoylbenzyl)-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)amino)-3-oxopropanoic acid, displayed potent thrombin inhibition (Ki = 2.6 nM) and high selectivity against trypsin and factor Xa. []
Q6: How do certain chiral this compound derivatives influence proline peptide bond isomerization?
A6: Acyl moieties derived from specific chiral this compound derivatives, such as (2S)-2,6-Dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid and (2R)-3-methoxy-2-methyl-2-(4-methyl-2-nitrophenoxy)-3-oxopropanoic acid, have demonstrated the ability to influence the cis/trans ratio of the proline peptide bond, favoring the trans conformation. This finding suggests their potential as chiral peptidomimetic building blocks for influencing proline conformation in various molecules. []
Q7: Has any research explored the potential of this compound derivatives for treating dyslipidemia?
A7: Yes, researchers have investigated a selective thyromimetic compound, KB2115 [(3-[[3,5-dibromo-4-[4-hydroxy-3-(1-methylethyl)-phenoxy]-phenyl]-amino]-3-oxopropanoic acid)], derived from this compound for its potential in treating dyslipidemia. In human studies, KB2115 effectively lowered total and LDL cholesterol levels while stimulating bile acid synthesis without causing noticeable cardiac side effects. These findings suggest the potential of selective thyromimetics like KB2115 as therapeutic agents for dyslipidemia and potentially atherosclerosis. []
Q8: What is known about the formation of this compound derivatives in the atmosphere and their contribution to secondary organic aerosol (SOA) formation?
A8: Atmospheric modeling studies using the Master Chemical Mechanism (MCM) and the Chemical Aqueous-Phase Radical Mechanism (CAPRAM) suggest that this compound itself, along with other related compounds like glyoxylic, oxalic, and malonic acid, contribute significantly to SOA formation. These compounds are primarily generated through the aqueous oxidation of precursor compounds like glyoxal, hydrated glyoxylic acid, nitro 2-oxopropanoate, and hydrated this compound. The study highlights the significant role of aqueous-phase chemical processes in the formation of these multifunctional carboxylic acids in the atmosphere. [, ]
Q9: Have any studies explored the microbial catabolism of this compound derivatives like acetovanillone and acetosyringone for potential biotechnological applications?
A9: Yes, research has identified the acvABCDEF gene cluster in Sphingobium sp. strain SYK-6, which is responsible for the catabolism of acetovanillone and acetosyringone. This discovery opens up possibilities for utilizing these genes in biotechnological applications, such as converting these compounds into valuable chemicals like cis,cis-muconic acid. This approach could contribute to more sustainable and efficient chemical production from lignin. [, ]
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